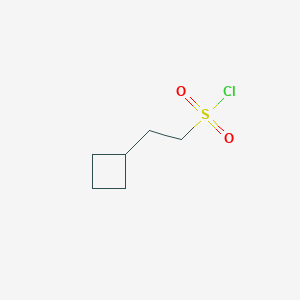
3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride
Übersicht
Beschreibung
“3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1864059-37-9. It has a molecular formula of C10H12ClF2NO and a molecular weight of 235.66 g/mol. It is typically available in an off-white to pale yellow solid form .
Molecular Structure Analysis
The InChI code for “3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is 1S/C9H9F2NO.ClH/c10-6-1-2-9 (8 (11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride” is an off-white to pale yellow solid . It has a molecular weight of 235.66 g/mol. The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Azetidine Derivatives in Drug Discovery
Azetidine derivatives are explored for their pharmacological potentials in various domains. For instance, azetidine and its compounds are pivotal in designing ligands for nicotinic acetylcholine receptors, which are essential for developing treatments for neurological conditions. The synthesis and evaluation of Schiff’s bases and 2-azetidinones, for example, have shown potential antidepressant and nootropic agents, illustrating azetidine's role in CNS-active drug development (Thomas et al., 2016).
Azetidine in Molecular Biology
Azetidine derivatives are also crucial in molecular biology research, particularly in studies involving DNA methylation. Compounds like 5-aza-2'-deoxycytidine (decitabine) serve as potent DNA methylation inhibitors, playing significant roles in cancer therapy by reactivating silenced genes through promoter demethylation. This highlights the utility of azetidine derivatives in epigenetic therapies and the potential for "3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride" to contribute to this field (Christman, 2002).
Azetidine and Chemical Synthesis
The chemistry of azetidine derivatives extends to the synthesis of complex molecules. For instance, azetidines are used in the synthesis of polyhydroxylated compounds, showcasing their versatility in creating structurally diverse and biologically relevant molecules. This demonstrates the importance of azetidine derivatives in synthetic organic chemistry and their potential applications in drug synthesis and design (Lawande et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to rinse cautiously with water for several minutes if in eyes, and to wash with plenty of soap and water if on skin .
Eigenschaften
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMLPARAFJXHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Difluorophenoxy)methyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)
![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)







![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)



